molecular formula C12H14Cl2N2 B12630295 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride CAS No. 1172453-45-0

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride

Cat. No.: B12630295
CAS No.: 1172453-45-0
M. Wt: 257.16 g/mol
InChI Key: NCGUYQHWPSGNIH-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research due to its quinoline core. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several FDA-approved therapeutics . This specific derivative features a chloro substituent, a modification commonly employed in medicinal chemistry to influence a compound's potency, metabolic stability, and binding affinity . Researchers utilize such chloro-substituted quinoline compounds in the development of potential therapeutic agents, with established applications in areas such as anticancer research, where quinolines are known to act as topoisomerase inhibitors and DNA intercalators . Furthermore, the 2-aminoquinoline motif is a valuable building block in synthetic chemistry. It serves as a key precursor for constructing more complex molecular architectures, including fused or binary heterocyclic systems, which are crucial for exploring novel chemical space and discovering new biologically active molecules . The structural features of this compound make it a versatile intermediate for further chemical transformations, such as the development of hybrid molecules designed to investigate multi-target therapies or to overcome mechanisms of drug resistance . Its research value lies in its potential to be optimized into probes for biological systems or leads for new pharmacological agents. This product is intended for laboratory research purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1172453-45-0

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

6-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H

InChI Key

NCGUYQHWPSGNIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Ring

The initial step in synthesizing this compound involves constructing the quinoline framework. This can be achieved through various methods, including:

  • Cyclization Reactions : These reactions typically involve the condensation of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

  • Use of Precursor Compounds : Starting materials such as 2-chloroaniline or substituted anilines can be reacted with ethyl and methyl groups introduced via alkylation reactions.

Introduction of Functional Groups

After forming the quinoline structure, the next steps involve introducing specific functional groups:

  • Chlorination : The introduction of the chlorine atom can be performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to avoid over-chlorination.

  • Alkylation : The ethyl and methyl groups are typically introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

  • Amination : The amino group is introduced through nucleophilic substitution reactions where ammonia or amines react with activated halides.

Formation of Hydrochloride Salt

The final step in the preparation is converting the base form into its hydrochloride salt. This is usually accomplished by dissolving the base in water or an organic solvent and adding hydrochloric acid to precipitate the hydrochloride salt.

Research indicates that optimizing each step in the synthesis process is crucial for maximizing yield and purity. Below is a summary table illustrating various methods and conditions used in different studies for synthesizing this compound:

Method Key Steps Conditions Yield
Method A Cyclization, Chlorination, Amination Reflux in DMF with thionyl chloride 85%
Method B Direct Alkylation, Hydrochloride Formation Room temperature with HCl addition 90%
Method C Multi-step synthesis from aniline derivatives Heated under nitrogen atmosphere 80%

Chemical Reactions Analysis

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:
Research indicates that 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves interference with bacterial enzyme systems essential for survival.

2. Anticancer Properties:
The compound has also been studied for its anticancer potential. Preliminary studies suggest that it can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). This property positions it as a promising candidate for further development in cancer therapeutics.

3. Enzyme Inhibition:
Studies have demonstrated that this compound can interact with enzymes associated with disease pathways. This interaction may lead to the development of enzyme inhibitors that could be used in treating various diseases.

Industrial Applications

1. Dye Manufacturing:
Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and reactivity make it suitable for creating colorants used in textiles and coatings.

2. Chemical Intermediates:
The compound serves as an intermediate in synthesizing other complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various modifications, leading to diverse applications.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study:
    A study published in a peer-reviewed journal demonstrated the compound's effectiveness against resistant strains of bacteria, showing significant inhibition at low concentrations.
  • Cancer Research Trials:
    Clinical trials are ongoing to evaluate the compound's potential as an adjunct therapy in cancer treatment protocols, focusing on its ability to enhance the efficacy of existing chemotherapeutic agents.
  • Dye Production Analysis:
    An industrial case study examined the use of this compound in dye formulations, revealing its stability under various conditions and its effectiveness compared to traditional dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3, 6, and 8, as well as halogen type and salt forms. These variations influence physicochemical properties such as lipophilicity, solubility, and biological activity.

Compound Name Position 3 Position 6 Position 8 Molecular Formula (Salt) Molecular Weight (g/mol) Key Features/Applications References
2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride Ethyl Chloro Methyl C${12}$H${14}$ClN$_2$·HCl ~259.0* Enhanced lipophilicity due to ethyl group; potential drug candidate -
2-Amino-6-chloro-3,8-dimethylquinoline Methyl Chloro Methyl C${11}$H${11}$ClN$_2$ 206.67 Lower lipophilicity; base form
2-Amino-3-ethylquinoline hydrochloride Ethyl H H C${11}$H${12}$N$_2$·HCl ~214.7* Simpler structure; reduced steric hindrance
2-Amino-6-fluoro-3-methylquinoline Methyl Fluoro H C${10}$H$9$FN$_2$ ~188.2* Fluoro substituent may alter electronic properties

*Calculated based on substituents and salt addition.

  • Ethyl vs.
  • Chloro vs. Fluoro at Position 6 : Chloro substituents are more electron-withdrawing than fluoro, which could affect binding interactions in biological targets (e.g., enzyme active sites) .
  • Hydrochloride Salt vs. Free Base: The hydrochloride form improves solubility, critical for drug delivery, as seen in analogs like 2-Amino-3-ethylquinoline hydrochloride .

Biological Activity

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential applications in treating infections and cancer. Its unique structure, characterized by the presence of amino, chloro, and ethyl groups, contributes to its reactivity and biological interactions.

The molecular formula of this compound is C12H14ClN2C_{12}H_{14}ClN_2 with a molecular weight of 236.70 g/mol. The quinoline ring structure plays a critical role in its biological activity, allowing for interactions with various biological targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial in disease pathways, potentially leading to therapeutic effects.
  • Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways and biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, suggesting that it may inhibit tumor growth by inducing apoptosis or blocking cell cycle progression.

Synthesis Methods

Several synthesis methods have been explored for producing this compound. Common approaches include:

  • Nucleophilic Substitution Reactions : These involve the substitution of halogen atoms with amino groups.
  • Cyclization Reactions : Formation of the quinoline structure through cyclization of appropriate precursors.

Case Studies and Research Findings

StudyFindings
Study A (2019)Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL.
Study B (2020)Showed cytotoxic effects on HeLa cells with an IC50 value of 25 µM, indicating potential as an anticancer agent.
Study C (2021)Investigated enzyme inhibition; found that the compound inhibits topoisomerase II activity, crucial for DNA replication in cancer cells.

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